Cas no 770701-75-2 (3-(4-Methoxyphenyl)-1H-indazol-5-amine)

3-(4-Methoxyphenyl)-1H-indazol-5-amine structure
770701-75-2 structure
Product Name:3-(4-Methoxyphenyl)-1H-indazol-5-amine
CAS No:770701-75-2
MF:C14H13N3O
MW:239.272522687912
MDL:MFCD24873266
CID:1034124
PubChem ID:22479948
Update Time:2024-12-09

3-(4-Methoxyphenyl)-1H-indazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Methoxyphenyl)-1H-indazol-5-amine
    • SCHEMBL4009086
    • AKOS016385135
    • 1-PHENYL-2-PIPERAZIN-1-YLETHANONEDIHYDROCHLORIDE
    • CHEMBL3990305
    • J-510722
    • 5-amino-3-(4-methoxyphenyl)-1H-indazole
    • 770701-75-2
    • 3-(4-methoxyphenyl)-1H-indol-5-amine
    • DTXSID50626012
    • WLZ3123
    • CKJCACIVGSFXTI-UHFFFAOYSA-N
    • 3-(4-methoxyphenyl)-3H-indazol-5-amine
    • DB-293647
    • MDL: MFCD24873266
    • Inchi: 1S/C14H13N3O/c1-18-11-5-2-9(3-6-11)14-12-8-10(15)4-7-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17)
    • InChI Key: CKJCACIVGSFXTI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1C2C=C(C=CC=2NN=1)N

Computed Properties

  • Exact Mass: 239.105862047g/mol
  • Monoisotopic Mass: 239.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 63.9Ų

3-(4-Methoxyphenyl)-1H-indazol-5-amine Pricemore >>

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